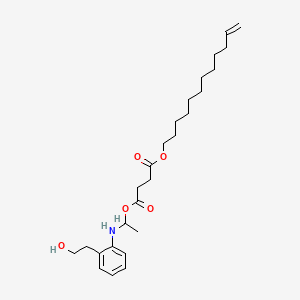
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione is an organic compound belonging to the class of benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring, which is a sulfur-containing six-membered ring. The presence of a phenyl group and a dione functionality adds to the complexity and potential reactivity of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted cyclohexanone with a sulfur source, followed by oxidation to form the dione.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione can undergo various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for therapeutic applications.
Industry: Could be used in the production of materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiopyran: The parent compound without the phenyl group or dione functionality.
Phenyl-substituted cyclohexanones: Compounds with similar structural features but lacking the thiopyran ring.
Thiopyran diones: Compounds with the dione functionality but different substituents.
Uniqueness
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione is unique due to the combination of a phenyl group, a thiopyran ring, and a dione functionality
Propriétés
Numéro CAS |
69263-12-3 |
|---|---|
Formule moléculaire |
C15H18O2S |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
4-phenyl-3,4,5,6,7,8-hexahydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C15H18O2S/c16-18(17)10-13-8-4-5-9-14(13)15(11-18)12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
Clé InChI |
PLISRTITNCBPHU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CS(=O)(=O)CC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




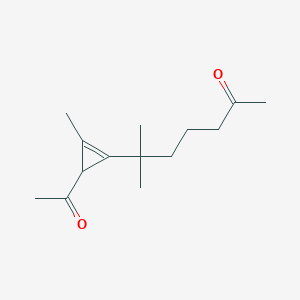
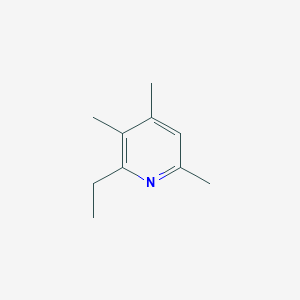
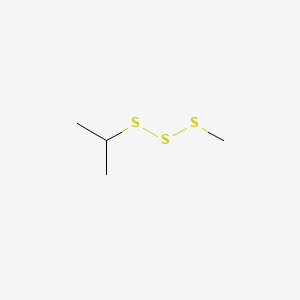
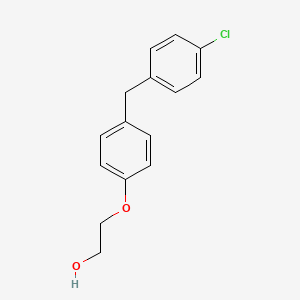
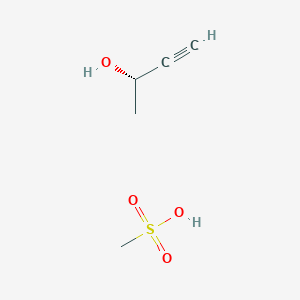
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
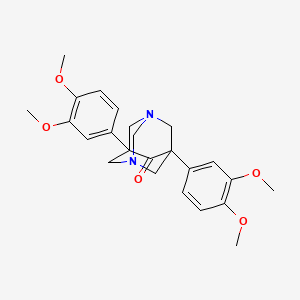


![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)
